molecular formula C20H26N4O3S2 B1263294 4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide

4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B1263294
M. Wt: 434.6 g/mol
InChI Key: YIPJUFZGMOPEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide is a member of benzamides.

Scientific Research Applications

  • Synthesis and Derivative Formation : One study explored the heterocyclization of thioncarboxylic acids to 1,3,4-thiadiazoles using tert-butyl hypochlorite. This method provides a pathway for synthesizing thiadiazole derivatives, possibly including compounds similar to the one (Demchuk et al., 1989).

  • Antimicrobial and Antifungal Activity : Research on 2,5-disubstituted 1,3,4-thiadiazoles, which may include similar structures to the specified compound, has shown significant antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Sych et al., 2019).

  • Nematocidal Activity : A related study on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group demonstrated notable nematocidal activities. This indicates the potential utility of such compounds in agricultural applications, particularly in controlling nematode pests (Liu et al., 2022).

  • Antitumor Activity : Another study synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their antitumor activity. Some compounds showed significant inhibitory activity against cancer cell lines, suggesting the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment (Qin et al., 2020).

  • Larvicidal and Antimicrobial Properties : A series of 1,3,4-thiadiazolo[2,3-c][1,2,4]triazin-4-ones, which are structurally related to the compound of interest, displayed moderate larvicidal and antibacterial activities. This suggests possible applications in pest control and antibacterial treatments (Castelino et al., 2014).

Properties

Molecular Formula

C20H26N4O3S2

Molecular Weight

434.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H26N4O3S2/c1-20(2,3)14-8-6-13(7-9-14)17(26)22-18-23-24-19(29-18)28-12-16(25)21-11-15-5-4-10-27-15/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,25)(H,22,23,26)

InChI Key

YIPJUFZGMOPEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide

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